

MMV688844: A Promising Piperidine-4-Carboxamide Antitubercular Agent Targeting DNA Gyrase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MMV688844

Cat. No.: B12402625

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

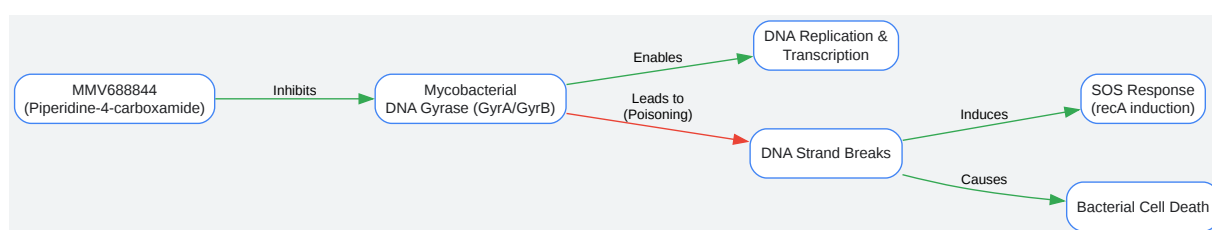
Introduction

MMV688844 is a novel piperidine-4-carboxamide compound that has emerged as a promising antimycobacterial agent. Originally identified through a whole-cell screen against *Mycobacterium tuberculosis*, it has demonstrated significant bactericidal activity against *Mycobacterium abscessus*, a notoriously difficult-to-treat nontuberculous mycobacterium.^[1] This technical guide provides a comprehensive overview of **MMV688844**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in the field of tuberculosis and mycobacterial therapeutics.

Mechanism of Action: Inhibition of DNA Gyrase

MMV688844 exerts its antimycobacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.^{[1][2]} Spontaneous resistance to **MMV688844** arises from mutations in the *gyrA* and *gyrB* genes, which encode the subunits of DNA gyrase.^{[1][2]} Biochemical assays have confirmed that **MMV688844** directly inhibits the supercoiling activity of wild-type *M. abscessus* DNA gyrase.^{[1][2]}

The proposed mechanism involves **MMV688844** acting as a DNA gyrase poison, similar to fluoroquinolones but through a distinct binding mode.[3] This is supported by the observation that treatment with **MMV688844** induces the recA promoter, a hallmark of the bacterial SOS response to DNA damage.[1][4] In silico docking studies suggest that piperidine-4-carboxamides like **MMV688844** bind to the DNA gyrase active site in a manner analogous to a new class of non-fluoroquinolone inhibitors known as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[3]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **MMV688844**.

Quantitative Data

The antimycobacterial activity of **MMV688844** and its optimized analog, 844-TFM, has been quantified through various in vitro assays. The following tables summarize the key findings from published studies.

Table 1: In Vitro Activity of **MMV688844** and 844-TFM against *Mycobacterium abscessus*

Compound	Strain	MIC (μM)
MMV688844 (844)	M. abscessus subsp. abscessus Bamboo	10
844-TFM	M. abscessus subsp. abscessus Bamboo	1
MMV688844 (844)	M. abscessus subsp. abscessus ATCC 19977	>20
844-TFM	M. abscessus subsp. abscessus ATCC 19977	2.5
MMV688844 (844)	M. abscessus subsp. massiliense	20
844-TFM	M. abscessus subsp. massiliense	2.5
MMV688844 (844)	M. abscessus subsp. bolletii	>20
844-TFM	M. abscessus subsp. bolletii	5

Data extracted from Negatu et al., 2021.

Table 2: Bactericidal and Antibiofilm Activity of **MMV688844** and 844-TFM

Compound	Activity	Concentration	Result
MMV688844 (844)	Bactericidal (Planktonic)	10x MIC	>3-log10 reduction in CFU/mL after 7 days
844-TFM	Bactericidal (Planktonic)	10x MIC	>3-log10 reduction in CFU/mL after 7 days
MMV688844 (844)	Antibiofilm	10x MIC	Significant reduction in biofilm viability
844-TFM	Antibiofilm	10x MIC	Significant reduction in biofilm viability

Data extracted from Negatu et al., 2021.

Table 3: Spontaneous Resistance and Cross-Resistance

Parameter	Value
Frequency of Spontaneous Resistance	10^{-8} CFU
Cross-resistance with Moxifloxacin	Limited
Cross-resistance with SPR719 (benzimidazole)	None

Data extracted from Negatu et al., 2021.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.

Determination of Minimum Inhibitory Concentration (MIC)

- Bacterial Strains and Culture Conditions:** Mycobacterium abscessus strains are grown in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
- Assay Setup:** The assay is performed in 96-well microplates. Compounds are serially diluted in 7H9 broth.
- Inoculum Preparation:** A mid-log phase culture of M. abscessus is diluted to a final concentration of 5×10^5 CFU/mL.
- Incubation:** The plates are incubated at 37°C for 3-5 days.
- MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Bactericidal Activity Assay (Time-Kill Kinetics)

- Culture Preparation: A mid-log phase culture of *M. abscessus* is diluted to approximately 1×10^6 CFU/mL in 7H9 broth.
- Compound Addition: **MMV688844** or its analogs are added at concentrations corresponding to multiples of the MIC.
- Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 1, 3, 5, and 7 days).
- CFU Enumeration: The samples are serially diluted and plated on 7H10 agar plates supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).
- Data Analysis: The number of colonies is counted after incubation at 37°C for 5-7 days, and the log₁₀ CFU/mL is plotted against time.

Biofilm Activity Assay

- Biofilm Formation: *M. abscessus* is grown in 96-well plates in Sauton's medium to allow for biofilm formation over several days.
- Compound Treatment: The planktonic bacteria are removed, and fresh medium containing the test compounds is added to the established biofilms.
- Incubation: The plates are incubated for a defined period (e.g., 48 hours).
- Viability Assessment: Biofilm viability is assessed using a resazurin reduction assay or by disrupting the biofilm and plating for CFU enumeration.

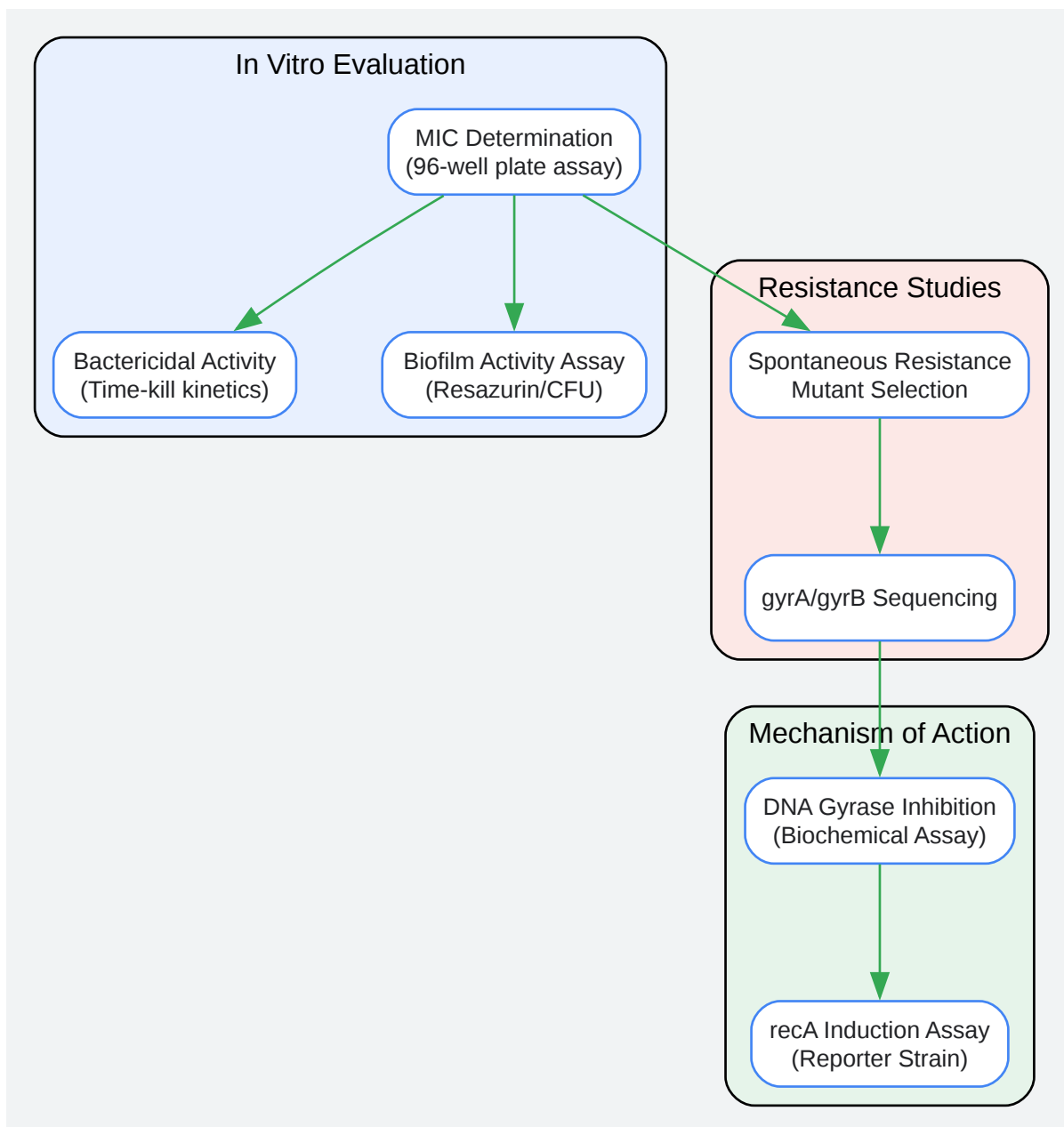
Spontaneous Resistance Mutant Selection

- High-Density Plating: A high-density culture of *M. abscessus* (approximately 10^9 CFU) is plated onto 7H10 agar plates containing the test compound at a concentration of 4-8x MIC.
- Incubation: Plates are incubated at 37°C for 2-3 weeks.
- Colony Isolation and MIC Confirmation: Resistant colonies are isolated, and their MICs are re-determined to confirm resistance.

- Genomic DNA Extraction and Sequencing: The *gyrA* and *gyrB* genes from the resistant mutants are amplified by PCR and sequenced to identify mutations.

Recombinant DNA Gyrase Inhibition Assay

- Enzyme and Substrate: Recombinant *M. abscessus* DNA gyrase and relaxed pBR322 plasmid DNA are used.
- Reaction Mixture: The reaction is carried out in a buffer containing ATP and the test compound at various concentrations.
- Incubation: The reaction mixture is incubated at 37°C for 1 hour.
- Analysis: The supercoiling activity is assessed by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the IC₅₀ of the compound.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [MMV688844: A Promising Piperidine-4-Carboxamide Antitubercular Agent Targeting DNA Gyrase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402625#mmv688844-and-its-potential-as-an-antimycobacterial-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com